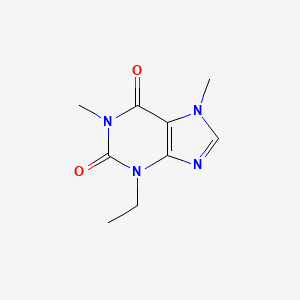
2-Phenyl-3,6-dihydro-2h-1,2-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3,6-dihydro-2H-1,2-oxazine is a heterocyclic compound that belongs to the class of oxazines These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,6-dihydro-2H-1,2-oxazine can be achieved through several methods, including:
(4+2) Cycloaddition: This method involves the reaction of nitroso compounds with conjugated dienes.
Tandem Reactions: These reactions involve multiple steps that occur in a single reaction vessel, leading to the formation of the desired oxazine ring.
Ring-Closing Metathesis: This method involves the formation of the oxazine ring through the metathesis of suitable precursors.
Industrial Production Methods
Industrial production of this compound often involves solid-phase synthesis. This method allows for the efficient production of the compound in large quantities and can be optimized for stereoselective synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3,6-dihydro-2H-1,2-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction of the oxazine ring can lead to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols.
Substitution: The phenyl group and other substituents on the oxazine ring can undergo substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitroso compounds, conjugated dienes, and various catalysts such as chiral phosphoric acids and Cu(I)–DTBM–Segphos . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions include functionalized oxazines, tetrahydro-1,2-oxazines, and 1,4-amino alcohols .
Aplicaciones Científicas De Investigación
2-Phenyl-3,6-dihydro-2H-1,2-oxazine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 2-Phenyl-3,6-dihydro-2H-1,2-oxazine exerts its effects involves interactions with various molecular targets and pathways. The compound can undergo reductive cleavage of the N–O bond, leading to the formation of tetrahydro-1,2-oxazines and 1,4-amino alcohols . These products can then interact with biological targets, leading to various biological effects .
Comparación Con Compuestos Similares
2-Phenyl-3,6-dihydro-2H-1,2-oxazine can be compared with other similar compounds such as:
3,4-Dihydro-2H-1,3-oxazines: These compounds have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
1,3-Oxazines: These compounds have a different ring structure and exhibit different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the phenyl group, which imparts unique chemical and biological properties .
Propiedades
Número CAS |
19029-45-9 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
2-phenyl-3,6-dihydrooxazine |
InChI |
InChI=1S/C10H11NO/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-7H,8-9H2 |
Clave InChI |
KMFLLVNVVSEGBR-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCON1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)


![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)

![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)



![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)


![[1-(Azetidin-3-yl)pyrazol-4-yl]boronic acid](/img/structure/B13994818.png)

